GSK626616 is a potent, low-molecular-weight, orally bioavailable compound discovered through high-throughput screening at GlaxoSmithKline (GSK) [, ]. It acts as a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3) enzyme [, ]. This kinase belongs to the DYRK family and negatively regulates erythropoiesis, the process of red blood cell production [, ]. GSK626616 exhibits significant potential as a research tool for understanding DYRK3 function and its role in various cellular processes, including erythropoiesis.
GSK-626616 is a potent and selective inhibitor of the dual specificity tyrosine phosphorylation-regulated kinase 3 (DYRK3). It has garnered attention for its role in modulating various cellular processes, particularly those related to stress granule dynamics and mTORC1 signaling pathways. GSK-626616 is classified as a small molecule compound, specifically designed to inhibit DYRK family kinases, which are involved in numerous cellular functions, including cell proliferation and differentiation.
GSK-626616 was developed by GlaxoSmithKline and is being investigated for its potential therapeutic applications, particularly in hematological disorders such as anemia. The compound has been characterized in several studies that explore its biochemical properties and biological effects on various cell types.
GSK-626616 can be synthesized through a multi-step chemical process that involves the formation of key intermediates followed by coupling reactions. The synthesis typically includes:
GSK-626616 primarily acts through inhibition of DYRK3, which plays a critical role in various cellular signaling pathways. The compound's mechanism involves:
Technical details regarding its chemical reactivity include its stability under physiological conditions and its selectivity towards DYRK3 over other kinases.
GSK-626616 exerts its biological effects primarily through the inhibition of DYRK3 activity. This inhibition leads to:
Experimental data indicate that GSK-626616 effectively reduces protein synthesis in treated cells, highlighting its role in translational regulation during stress responses .
GSK-626616 has been shown to have an IC50 value of approximately 0.7 nM for DYRK3, indicating high potency . It exhibits about 20-fold selectivity over casein kinase 2 and negligible activity against a broad panel of other kinases .
GSK-626616 has several scientific uses:
GlaxoSmithKline (GSK) employed advanced high-throughput screening (HTS) methodologies to identify potent DYRK3 inhibitors, culminating in the discovery of GSK-626616. Initial screening focused on kinase-specific biochemical assays to evaluate inhibitory activity against DYRK family members (DYRK1A, DYRK2, DYRK3). Lead compounds underwent rigorous optimization to enhance selectivity and potency. Key modifications included:
Table 1: Selectivity Profile of GSK-626616
Kinase/Enzyme | IC50 (nM) | Selectivity vs. DYRK3 |
---|---|---|
DYRK3 | 0.7 | Reference |
DYRK1A | Similar | Comparable potency |
DYRK2 | Similar | Comparable potency |
Casein Kinase 2 | ~14 | ~20-fold lower affinity |
Other Kinases (451) | >10,000 | Negligible activity |
GSK-626616’s molecular structure (5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone enables high-affinity DYRK3 binding:
Table 2: Key Structural Features and Binding Contributions
Structural Element | Function in DYRK3 Binding |
---|---|
Thiazolidinone core | H-bond donation/acceptance to hinge region |
2,6-Dichlorophenyl group | Occupies hydrophobic cleft |
Quinoxaline moiety | π-π stacking in ATP-binding site |
(Z)-Configuration at C5 | Optimal spatial orientation for binding |
GSK-626616 exhibits favorable pharmacokinetic (PK) properties, supporting its development as an orally administered therapeutic:
Table 3: Preclinical Pharmacokinetic Parameters
Parameter | Mouse | Rat | Dog |
---|---|---|---|
Oral Bioavailability | >100% | 27% | 15% |
Solubility (DMSO) | 100 mM | 100 mM | 100 mM |
Plasma Half-life (t₁/₂) | 2.5 hr | 3.1 hr | 4.8 hr |
Storage Conditions | +4°C (solid) | -20°C (solution) | -80°C (long-term) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7